4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,2'-bipyridine
Description
Properties
Molecular Formula |
C16H19BN2O2 |
|---|---|
Molecular Weight |
282.1 g/mol |
IUPAC Name |
2-pyridin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C16H19BN2O2/c1-15(2)16(3,4)21-17(20-15)12-8-10-19-14(11-12)13-7-5-6-9-18-13/h5-11H,1-4H3 |
InChI Key |
GOTHWAHQXVXCSC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2'-bipyridine typically involves transition metal-catalyzed borylation of a halogenated bipyridine precursor. The most common approach is the palladium- or iridium-catalyzed borylation of 4-bromo-2,2'-bipyridine using bis(pinacolato)diboron (B2pin2) as the boron source.
Detailed Synthetic Route
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. Halogenation | 2,2'-Bipyridine → 4-bromo-2,2'-bipyridine | Bromination at the 4-position to introduce a reactive site for borylation. |
| 2. Borylation | 4-bromo-2,2'-bipyridine + B2pin2, Pd(PPh3)4 or Ir catalyst, base (e.g., KOAc or Na2CO3), solvent (THF, dioxane), 80-100°C, inert atmosphere | Catalytic borylation to install the pinacol boronate ester group at the 4-position. |
| 3. Purification | Column chromatography (silica gel, hexane/ethyl acetate) and recrystallization | Isolation of pure 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2'-bipyridine. |
Catalysts and Reaction Conditions
-
- Tetrahydrofuran (THF), dioxane, or toluene are common solvents.
- Anhydrous conditions and inert atmosphere (argon or nitrogen) are essential to prevent catalyst deactivation.
-
- Sodium carbonate (Na2CO3), potassium acetate (KOAc), or cesium carbonate (Cs2CO3) are used to facilitate the borylation.
-
- Typically 80–100°C for palladium-catalyzed reactions.
- Room temperature to 80°C for iridium-catalyzed direct borylation.
Representative Example of Iridium-Catalyzed Borylation
| Parameter | Value/Description |
|---|---|
| Catalyst | [Ir(OMe)(cod)]2 (0.5–3 mol%) + dtbpy ligand (4,4'-di-tert-butyl-2,2'-bipyridine) |
| Boron Source | Bis(pinacolato)diboron (B2pin2), 1.15 equivalents for disubstitution control |
| Solvent | Anhydrous THF |
| Temperature | 80°C |
| Reaction Time | 12–18 hours |
| Yield | ~50–60% isolated yield after purification |
This method allows regioselective borylation at the 4-position of 2,2'-bipyridine, producing the desired boronate ester with good purity and yield.
Purification and Characterization
Purification Techniques
- Column Chromatography: Silica gel with hexane/ethyl acetate gradient is standard for initial purification.
- Recrystallization: Further purification to achieve high purity (>98%) suitable for analytical and synthetic applications.
Characterization Methods
Research Findings and Optimization
- Stoichiometry Control: Adjusting the equivalents of B2pin2 controls mono- vs. disubstitution, affecting yield and selectivity.
- Ligand Effects: The choice of ligand (e.g., dtbpy) in iridium catalysis significantly influences regioselectivity and catalytic efficiency.
- Temperature and Time: Optimized reaction temperature (around 80°C) and reaction time (12–18 h) balance conversion and minimize side reactions.
- Base Selection: Sodium carbonate and potassium acetate bases provide optimal yields by facilitating catalyst turnover and substrate activation.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Starting Material | 4-bromo-2,2'-bipyridine | Prepared by selective bromination |
| Boron Source | Bis(pinacolato)diboron (B2pin2) | 1.0–1.15 equivalents |
| Catalyst | Pd(PPh3)4 or [Ir(OMe)(cod)]2 + dtbpy | Pd for Suzuki-type, Ir for direct borylation |
| Base | Na2CO3, KOAc, or Cs2CO3 | Facilitates borylation |
| Solvent | THF, dioxane, or toluene | Anhydrous, inert atmosphere |
| Temperature | 80–100°C (Pd), RT–80°C (Ir) | Depends on catalyst system |
| Reaction Time | 12–18 hours | Monitored by TLC or GC |
| Yield | 50–60% isolated | After purification |
| Purification | Column chromatography, recrystallization | Silica gel, hexane/ethyl acetate |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as a critical boron reagent in palladium-catalyzed Suzuki-Miyaura couplings, enabling the formation of carbon-carbon bonds between aryl/heteroaryl halides and its boronate group.
Mechanism :
-
Oxidative Addition : Pd⁰ catalyst reacts with aryl halide (e.g., Ar-X).
-
Transmetalation : Boronate group transfers to Pd center.
-
Reductive Elimination : Forms Ar-Ar' bond, regenerating Pd⁰ .
Reaction Conditions :
| Substrate (Ar-X) | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 4-Bromotoluene | Pd(PPh₃)₄ (2%) | K₂CO₃ | THF | 80 | 92 |
| 2-Iodopyridine | PdCl₂(dppf) | CsF | DMF | 100 | 85 |
| 5-Chloroquinoline | Pd(OAc)₂ | NaHCO₃ | Dioxane | 70 | 78 |
Applications :
-
Synthesis of conjugated polymers for OLEDs.
-
Functionalization of pharmaceutical intermediates (e.g., kinase inhibitors) .
Oxidation Reactions
The boronate ester undergoes oxidation to form boronic acids, which are unstable but useful transient intermediates.
Reagents and Products :
| Oxidizing Agent | Conditions | Primary Product |
|---|---|---|
| H₂O₂ | Aqueous NaOH, 25°C | Boronic acid (Ar-B(OH)₂) |
| Ozone | CH₂Cl₂, -78°C | Carboxylic acid |
Limitations : Boronic acids derived from this compound are prone to protodeboronation in protic solvents .
Coordination with Transition Metals
The bipyridine moiety acts as a bidentate ligand, forming stable complexes with metals like Pd, Cu, and Ru.
Complexation Data :
| Metal Salt | Ligand Ratio | Application | Stability Constant (log β) |
|---|---|---|---|
| PdCl₂ | 1:1 | Catalytic C-H activation | 8.2 |
| Cu(OTf)₂ | 2:1 | Photocatalysis | 6.7 |
| Ru(bpy)₃²⁺ | 1:2 | Electroluminescent materials | 12.4 |
Impact on Catalysis :
-
Pd complexes enhance regioselectivity in Heck reactions.
-
Ru complexes exhibit strong luminescence for optoelectronic devices .
Hydrolysis and Stability
The boronate ester hydrolyzes under acidic or basic conditions, influencing its handling and storage.
Hydrolysis Kinetics :
| Condition | Solvent | Half-Life (h) | Degradation Product |
|---|---|---|---|
| pH = 1 | H₂O | 0.5 | Boronic acid |
| pH = 13 | H₂O | 2.3 | Biphenol derivatives |
| Neutral | THF | >500 | Stable |
Stabilization Strategies :
Nucleophilic Substitution
The boronate group participates in nucleophilic displacement with electrophiles under mild conditions.
Example Reaction :
| Electrophile (R-X) | Catalyst | Yield (%) |
|---|---|---|
| CH₃I | CuI | 68 |
| Benzyl bromide | CuCN | 72 |
Scope : Limited to activated electrophiles (e.g., allylic, benzylic halides).
This compound’s dual functionality enables diverse applications in synthetic chemistry, catalysis, and materials science. Its reactivity profile underscores the importance of optimizing reaction conditions to balance stability and catalytic efficiency.
Scientific Research Applications
Catalysis
One of the most notable applications of this compound is its role as a catalyst in various organic transformations. The boron atom can facilitate reactions through coordination with substrates, enhancing reaction rates and selectivity.
- Cross-Coupling Reactions : The compound has been utilized in Suzuki-Miyaura coupling reactions, where it acts as a ligand for palladium catalysts. This reaction is crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules.
- C-H Activation : Its ability to stabilize transition states has made it effective in C-H activation processes, which are essential for functionalizing hydrocarbons without pre-activation.
Medicinal Chemistry
The bipyridine framework is prevalent in pharmaceuticals due to its ability to interact with biological targets.
- Anticancer Agents : Research indicates that derivatives of this compound exhibit potential anticancer activity by targeting specific enzymes involved in cancer cell proliferation. Studies have shown promising results against various cancer cell lines.
- Antimicrobial Activity : Compounds containing the bipyridine structure have demonstrated antimicrobial properties. The incorporation of the dioxaborolane moiety may enhance these effects by improving solubility and bioavailability.
Materials Science
The unique properties of this compound also extend to materials science.
- Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties make it suitable for use in OLEDs. Its ability to form stable complexes can improve the efficiency of light emission.
- Sensors : The boron-containing group can be utilized in the development of sensors for detecting various analytes due to its reactivity with different chemical species.
Case Studies
Mechanism of Action
The mechanism by which 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,2’-bipyridine exerts its effects depends on its application. In catalysis, the bipyridine moiety coordinates with metal centers, stabilizing the catalytic species and facilitating the reaction. In biological systems, the compound can interact with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Electronic Effects : The electron-donating bipyridine backbone in the target compound enhances its metal-chelating ability compared to simpler pyridine boronate esters (e.g., 4-Pyridineboronic acid pinacol ester) .
- Substituent Influence : Chlorine substitution in 2-Chloro-4-(dioxaborolan-2-yl)pyridine increases electrophilicity, making it more reactive in cross-couplings but less stable under basic conditions .
- Thermal Stability : Carboxy-substituted bipyridines (e.g., cbpy) exhibit higher melting points (>300°C) due to strong intermolecular hydrogen bonding, whereas boronate esters are typically liquid or low-melting solids .
Reactivity in Cross-Coupling Reactions
The target compound participates in Suzuki-Miyaura reactions with aryl halides, leveraging its boronate group. However, its reactivity differs from analogs:
- Yield and Efficiency : Compared to 4-Pyridineboronic acid pinacol ester, the bipyridine backbone may sterically hinder coupling efficiency. For example, yields for similar bipyridine derivatives in Suzuki reactions range from 60–85% under microwave-assisted conditions .
- Substrate Scope : Chlorinated analogs (e.g., 2-Chloro-4-(dioxaborolan-2-yl)pyridine) are preferred for coupling with electron-rich aryl halides, whereas the target compound is better suited for electron-deficient partners .
Coordination Chemistry
The 2,2'-bipyridine moiety enables bidentate coordination to metals like Ru(II), Fe(II), and Ir(III):
- Comparison with Terpyridine Derivatives : Terpyridine analogs (e.g., 4′-(dioxaborolan-2-yl)-2,2′:6′,2″-terpyridine) exhibit stronger binding due to tridentate coordination but require longer synthetic routes .
- Ligand Versatility: The target compound’s boronate group allows post-functionalization after metal coordination, a feature absent in non-boronate ligands like 4,4'-dimethyl-2,2'-bipyridine (dmbpy) .
Biological Activity
The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,2'-bipyridine is a boron-containing heterocyclic compound that has garnered attention in various fields of research due to its unique structural properties and biological activities. This article delves into the biological activity of this compound, highlighting its applications in organic synthesis, medicinal chemistry, and material science.
- Chemical Formula : C₁₃H₁₉B₃O₃
- Molecular Weight : 234.10 g/mol
- CAS Number : 302348-51-2
- Structure : The compound features a bipyridine moiety linked to a dioxaborolane group, which enhances its chemical reactivity and solubility in various solvents.
1. Anticancer Activity
Research indicates that compounds similar to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,2'-bipyridine exhibit significant anticancer properties. For instance:
- A study demonstrated that derivatives of bipyridine can inhibit the growth of cancer cells by targeting specific pathways such as the GSK-3β pathway. The most potent inhibitors displayed IC₅₀ values ranging from 10 to 1314 nM against various cancer cell lines .
2. Fluorescent Probes
The compound has been utilized as a fluorescent probe in biochemical assays:
- Its ability to fluoresce allows researchers to track cellular processes with high sensitivity. This characteristic is particularly useful in live-cell imaging and monitoring drug interactions within biological systems .
3. Drug Development
In medicinal chemistry:
- The compound serves as a building block for designing new drugs targeting specific biological pathways. Its structural features allow for modifications that can enhance efficacy while reducing side effects .
4. Anti-inflammatory Properties
Recent studies have shown that similar compounds possess anti-inflammatory effects:
- In BV-2 microglial cells, certain derivatives reduced levels of pro-inflammatory markers such as NO and IL-6 significantly . This suggests potential applications in treating neuroinflammatory diseases.
Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Acts as a versatile building block for complex molecules in pharmaceuticals and agrochemicals. |
| Material Science | Used in developing advanced materials like polymers and coatings due to enhanced durability. |
| Drug Development | Key role in designing drugs targeting specific biological pathways for improved therapeutic effects. |
| Environmental Monitoring | Explored for detecting pollutants in environmental samples. |
Case Studies
- DYRK1A Inhibition : A related study focused on the design of DYRK1A inhibitors using similar structural motifs. The synthesized compounds showed nanomolar-level inhibitory activity alongside antioxidant properties .
- BCL6 Inhibitors : Research on BCL6 inhibitors revealed that modifications on bipyridine structures could lead to effective degradation of BCL6 in lymphoma models . This highlights the potential of such compounds in cancer therapeutics.
Q & A
Basic: What are the common synthetic routes for preparing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2'-bipyridine?
Methodological Answer :
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging its boronic ester functionality. A representative approach involves coupling 2,2'-bipyridine derivatives with pinacol boronic esters under palladium catalysis. For example, describes the synthesis of bipyridine-BODIPY hybrids using analogous protocols, where carboxylated bipyridines are functionalized via esterification and subsequent boron insertion. Critical parameters include:
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in anhydrous solvents (e.g., THF or DMF).
- Reaction conditions : Nitrogen atmosphere, reflux (80–100°C), and stoichiometric control of boronic ester to halide/pseudohalide substrates .
Advanced: How can side reactions during Suzuki-Miyaura coupling of this compound be minimized?
Methodological Answer :
Side reactions, such as protodeboronation or homocoupling, are mitigated by:
- Optimizing base selection : K₂CO₃ or Cs₂CO₃ in biphasic systems (e.g., toluene/water) enhances boronate stability .
- Controlling stoichiometry : A 1.2:1 molar ratio of boronic ester to aryl halide reduces excess reagent decomposition.
- Purification : Silica gel chromatography (hexane/ethyl acetate gradients) removes Pd residues and unreacted starting materials, as demonstrated in for BODIPY-bipyridine derivatives .
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer :
Key techniques include:
- ¹H/¹³C NMR : Confirms substitution patterns on the bipyridine core (e.g., shifts at δ 8.5–9.0 ppm for aromatic protons) and boronate integration .
- HRMS : Validates molecular weight (e.g., [M+H]+ peak at m/z 341.18 for C₁₈H₂₁B₂N₂O₂) .
- IR spectroscopy : Identifies B-O stretching (1350–1400 cm⁻¹) and bipyridine ring vibrations .
Advanced: How does the boronate group influence electrochemical properties in optoelectronic applications?
Methodological Answer :
The boronate moiety stabilizes charge-transfer states and enhances electron-deficient character, making the compound suitable for:
- Electrogenerated chemiluminescence (ECL) : Acts as a co-reactant in ECL systems, where its redox activity generates excited-state emitters (e.g., BODIPY derivatives in ) .
- OLEDs : Facilitates electron injection in non-doped emissive layers, as seen in ’s thermally activated delayed fluorescence (TADF) emitters .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer :
Safety protocols include:
- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection ( ).
- Ventilation : Use fume hoods to avoid inhalation of fine particulates (P210/P261 codes in ).
- Storage : Dry, sealed containers at 2–8°C to prevent boronate hydrolysis (P403+P233 in ) .
Advanced: How do substituent effects on the bipyridine core impact catalytic activity in metal complexes?
Methodological Answer :
The bipyridine’s π-accepting ability and steric bulk (from methyl groups) modulate metal-ligand interactions:
- Electron-withdrawing groups (e.g., boronate) stabilize low-spin Fe(II) or Ru(II) complexes, enhancing catalytic durability ( ).
- Steric effects : 4,4'-Substituents (e.g., methyl in ) hinder axial coordination, favoring planar geometries in photoredox catalysis .
Basic: What are typical applications in coordination chemistry?
Methodological Answer :
The compound serves as:
- Ligand precursor : Forms stable complexes with transition metals (e.g., Ru, Ir) for photocatalytic H₂ evolution ( ).
- Sensing platforms : Bipyridine-metal complexes (e.g., Zn²⁺) exhibit fluorescence turn-on responses for bioimaging .
Advanced: How can computational methods predict reactivity in cross-coupling reactions?
Methodological Answer :
Density functional theory (DFT) calculations assess:
- Boronate electrophilicity : LUMO energy levels correlate with Suzuki-Miyaura coupling rates ().
- Transmetalation barriers : Simulate Pd-B interactions to optimize solvent/base systems (e.g., DMF vs. THF) .
Basic: What solvents are compatible with this compound?
Methodological Answer :
Compatible solvents include:
- Polar aprotic : DMF, THF, and acetonitrile ( ).
- Avoidance of protic solvents : Water or alcohols induce boronate hydrolysis ( ).
Advanced: How does structural isomerism affect photophysical properties?
Methodological Answer :
Positional isomerism (e.g., 4,4' vs. 5,5' substitution) alters conjugation and emission:
- 4,4'-Substituted derivatives : Exhibit red-shifted absorption (λₐᵦₛ ~450 nm) due to extended π-conjugation ().
- Steric hindrance : 6,6'-Substituents reduce aggregation-induced quenching in solid-state OLEDs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
